3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid is an organic compound that features a furan ring substituted with a 4-chloro-2-nitrophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl furan to introduce the nitro group. This is followed by a Heck reaction to couple the furan ring with an acrylic acid derivative. The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3-[5-(4-Amino-2-nitro-phenyl)-furan-2-yl]-acrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and acrylic acid moiety may also contribute to its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Shares the nitro and chloro substituents but lacks the furan and acrylic acid moieties.
3-(4-Chlorophenyl)-2-nitropropene: Similar nitro and chloro substituents but different core structure.
5-(4-Chloro-2-nitrophenyl)-2-furancarboxylic acid: Similar furan and nitro substituents but different functional groups.
Uniqueness
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid is unique due to its combination of a furan ring, nitro group, and acrylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8ClNO5 |
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Molecular Weight |
293.66 g/mol |
IUPAC Name |
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-8-1-4-10(11(7-8)15(18)19)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17) |
InChI Key |
WQADAPOGGCODCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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